4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]phthalazin-1-amine
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Overview
Description
4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]phthalazin-1-amine is a compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a phthalazine ring, a chloro substituent, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]phthalazin-1-amine typically involves the following steps:
Condensation Reaction: The primary step involves the condensation of 4-chlorophthalazin-1-amine with 4-fluorobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base.
Purification: The crude product obtained from the condensation reaction is purified using recrystallization techniques. Ethanol or a mixture of ethanol and water is commonly used as the recrystallization solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The chloro and fluoro substituents on the compound can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Corresponding amines and aldehydes.
Substitution: Substituted derivatives where the chloro or fluoro groups are replaced by other functional groups.
Scientific Research Applications
4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]phthalazin-1-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. Its structural features allow it to interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials or sensors.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]phthalazin-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide
- 4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]quinoline
- 4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]naphthalene
Uniqueness
4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]phthalazin-1-amine is unique due to its phthalazine ring structure, which distinguishes it from other Schiff bases. This structural feature contributes to its distinct chemical properties and potential applications. Additionally, the presence of both chloro and fluoro substituents enhances its reactivity and allows for diverse chemical modifications.
Properties
IUPAC Name |
4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4/c16-14-12-3-1-2-4-13(12)15(21-19-14)20-18-9-10-5-7-11(17)8-6-10/h1-9H,(H,20,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEABDXJILILOCR-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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